

# DXR3 Raman sample holder and objective selection guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **DXR-IN-3**

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## DXR3 Raman Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Thermo Scientific™ DXR3 Raman Microscope, DXR3xi Raman Imaging Microscope, and DXR3 SmartRaman Spectrometer.

## Frequently Asked Questions (FAQs)

**Q1:** What is the difference between the DXR3 Raman Microscope, DXR3xi Raman Imaging Microscope, and the DXR3 SmartRaman Spectrometer?

**A1:** The DXR3 family of instruments is built on the same core technology, but each is tailored for different primary applications. The DXR3 Raman Microscope is a versatile, high-performance system for point-and-shoot microscopy and general Raman analysis.<sup>[1]</sup> The DXR3xi Raman Imaging Microscope is optimized for high-speed chemical imaging over large areas.<sup>[2][3]</sup> The DXR3 SmartRaman Spectrometer is designed for bulk sample analysis, offering a large sample compartment and a variety of accessories for analyzing samples in vials, bags, or well-plates.<sup>[4]</sup>

**Q2:** Can I use objectives from other manufacturers with the DXR3 Raman Microscope?

**A2:** The DXR3 Raman Microscope is compatible with many high-quality Olympus microscope objectives.<sup>[5]</sup> However, to ensure optimal performance and avoid potential spectral artifacts, it

is recommended to use Thermo Scientific-validated objectives. User-supplied objectives must be compatible with Olympus® BF or BD nosepieces.[\[6\]](#)

Q3: How often do I need to calibrate the DXR3 Raman system?

A3: The DXR3 series features automatic x-axis calibration, which helps to ensure the reliability and stability of your data by correcting for environmental variations.[\[2\]](#)[\[7\]](#) The system will prompt for calibration when needed. Manual calibration can also be performed if necessary, for example, if the automatic calibration fails.[\[8\]](#)

Q4: What are the key considerations for choosing an excitation laser?

A4: The choice of excitation laser is critical for successful Raman analysis and depends on the sample being analyzed. Shorter wavelength lasers (e.g., 455 nm, 532 nm) provide a stronger Raman signal but may also induce higher fluorescence in some samples.[\[9\]](#) Longer wavelength lasers (e.g., 785 nm) are often used to minimize fluorescence.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Q5: How can I minimize fluorescence in my Raman spectra?

A5: Fluorescence is a common issue in Raman spectroscopy that can obscure the Raman signal.[\[11\]](#) Several strategies can be employed to minimize its effects:

- Use a longer wavelength laser: Switching from a 532 nm laser to a 785 nm laser can significantly reduce fluorescence.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Photobleaching: Exposing the sample to the laser for a period before collecting the spectrum can sometimes reduce fluorescence.[\[8\]](#)[\[12\]](#)
- Software corrections: The OMNIC™ software has a built-in automated fluorescence correction feature.[\[7\]](#)[\[13\]](#)[\[14\]](#)
- Confocal aperture: Using a smaller confocal pinhole can help to reject out-of-focus fluorescence signals.[\[12\]](#)

## Objective Selection Guide

Choosing the correct objective is crucial for obtaining high-quality Raman data. The key parameters to consider are magnification, numerical aperture (NA), working distance (WD), and

the resulting laser spot size. A higher NA generally provides better spatial resolution and more efficient signal collection. The working distance is the distance between the front of the objective and the sample when in focus, which is an important consideration for samples with varied topography or when using certain sample holders. The laser spot size determines the sampling area and is dependent on both the objective and the laser wavelength.

Below is a summary of standard objectives compatible with the DXR3 Raman Microscope and the calculated theoretical laser spot size for each available laser wavelength. The theoretical spot size (d) is calculated using the formula:  $d = (1.22 * \lambda) / NA$ , where  $\lambda$  is the laser wavelength and NA is the numerical aperture of the objective.[15]

Magnification	Numerical Aperture (NA)	Working Distance (WD)	Calculate d Spot Size (455 nm)	Calculate d Spot Size (532 nm)	Calculate d Spot Size (633 nm)	Calculate d Spot Size (785 nm)
10x	0.25	10.6 mm	2.22 $\mu$ m	2.60 $\mu$ m	3.09 $\mu$ m	3.83 $\mu$ m
20x	0.40	1.2 mm	1.39 $\mu$ m	1.62 $\mu$ m	1.93 $\mu$ m	2.39 $\mu$ m
50x	0.75	0.37 mm	0.74 $\mu$ m	0.87 $\mu$ m	1.03 $\mu$ m	1.28 $\mu$ m
100x	0.90	0.3 mm	0.62 $\mu$ m	0.72 $\mu$ m	0.86 $\mu$ m	1.06 $\mu$ m
50x LWD	0.50	10.6 mm	1.11 $\mu$ m	1.30 $\mu$ m	1.54 $\mu$ m	1.92 $\mu$ m
100x LWD	0.80	3.4 mm	0.70 $\mu$ m	0.81 $\mu$ m	0.97 $\mu$ m	1.20 $\mu$ m
60x Water Immersion	1.20	0.28 mm	0.46 $\mu$ m	0.54 $\mu$ m	0.64 $\mu$ m	0.80 $\mu$ m
100x Oil Immersion	1.40	0.13 mm	0.40 $\mu$ m	0.46 $\mu$ m	0.55 $\mu$ m	0.68 $\mu$ m

LWD: Long Working Distance

## Sample Holder Selection Guide

The DXR3 series offers a variety of sample holders to accommodate different sample types.

Sample Holder	Recommended Sample Types	Key Features
Standard Microscope Stage	Microscope slides, thin films, small solid samples	High precision manual or motorized control for accurate positioning.
Universal Platform	Vials, bottles, powders, tablets	Versatile platform with interchangeable top plates for different sample containers. <a href="#">[4]</a>
Well-plate Holder	Standard 96- or 384-well plates	Enables automated, high-throughput analysis of multiple samples.
Heated and Cooled Stage	Samples requiring temperature control	Allows for the study of temperature-dependent phenomena.
Bottle Holder	Liquids in bottles	Securely holds bottles for direct analysis without sample transfer.
Tablet Holder	Pharmaceutical tablets	Designed for reproducible positioning and analysis of tablets.

## Troubleshooting Guide

This guide addresses common issues encountered during DXR3 Raman experiments.

Issue	Possible Causes	Recommended Solutions
No or Low Raman Signal	<p>1. Laser is not turned on or is warming up. 2. Sample is not in focus. 3. Incorrect objective selected. 4. Low laser power. 5. Incorrect exposure time or number of accumulations. 6. Misaligned optics.</p>	<p>1. Ensure the laser key is in the "On" position and allow for warm-up time (1-15 minutes). [8] 2. Use the microscope's white light illumination and camera to bring the sample into focus. 3. Verify that the objective selected in the software matches the one in the light path. 4. Increase the laser power in the software, being careful not to damage the sample.[8][10] 5. Increase the exposure time and/or the number of accumulations in the acquisition settings.[8] 6. Run the system alignment procedure from the OMNIC software.</p>
High Fluorescence Background	<p>1. Sample is inherently fluorescent. 2. Contamination of the sample or slide. 3. Using a short wavelength laser.</p>	<p>1. Try photobleaching the sample by exposing it to the laser before collection.[8][12] 2. Ensure the sample and any substrate (e.g., microscope slide) are clean. 3. Switch to a longer wavelength laser (e.g., 785 nm).[8][10][11] 4. Use the automated fluorescence correction feature in the OMNIC software.[7][13][14]</p>

Saturated Detector	1. Laser power is too high. 2. Exposure time is too long. 3. Objective with high NA is collecting too much signal.	1. Reduce the laser power.[8] 2. Decrease the exposure time.[8] 3. Select a smaller aperture opening in the software.[8]
Presence of Sharp Spikes (Cosmic Rays)	1. Random cosmic ray events hitting the CCD detector.	1. Enable the cosmic ray rejection feature in the OMNIC software.[7][14] This feature acquires two spectra and removes non-reproducible spikes.
"X-axis Calibration Fails" Error	1. The internal neon lamp for calibration has failed.	1. Turn off automatic x-axis calibration and perform a manual calibration. Contact Thermo Fisher Scientific service for repair of the automatic calibration feature. [8]
"Stage Controller Failed" Error	1. Loss of communication with the motorized stage.	1. Turn off the stage controller, wait a few seconds, and then turn it back on. Re-initialize the stage in the software.[8]

## Experimental Protocols

### General Workflow for Raman Analysis

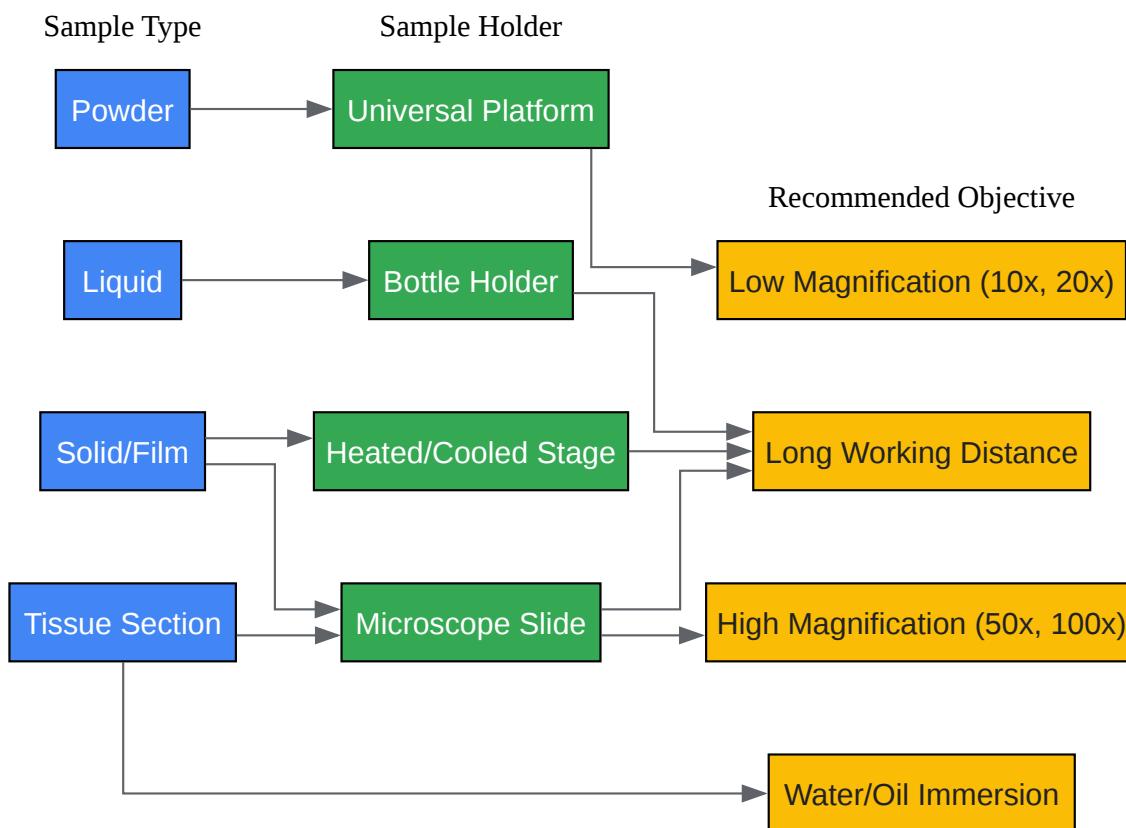
This protocol outlines the basic steps for acquiring a Raman spectrum using the DXR3 Raman Microscope.

- System Preparation:
  - Turn on the DXR3 instrument and the computer.
  - Start the Thermo Scientific™ OMNIC™ software.

- Allow the laser to warm up for the recommended time to ensure stable output.[8]
- Sample Preparation and Loading:
  - Ensure the sample is appropriately prepared for the selected sample holder. For microscope analysis, place the sample on a clean microscope slide.[8] For bulk analysis, place the sample in a suitable container for the universal platform or other accessory.
  - Mount the sample holder onto the stage.
  - Using the white light illumination and the live video feed, move the stage to bring the area of interest under the objective.
- Focusing:
  - Use the coarse and fine focus knobs to bring the sample surface into sharp focus. For transparent samples, it may be necessary to focus on a small inclusion or surface feature.
- Acquisition Parameter Setup:
  - Select the desired laser and objective in the OMNIC software.
  - Set the initial laser power to a low value to avoid sample damage.[8]
  - Choose an appropriate exposure time and number of accumulations. Start with a short exposure time and a small number of accumulations and adjust as needed to achieve a good signal-to-noise ratio.[8]
  - Ensure that fluorescence and cosmic ray correction are enabled if necessary.
- Data Acquisition:
  - Collect a background spectrum if required by the experiment settings.
  - Collect the sample spectrum.
- Data Analysis:
  - The collected spectrum will be displayed in the OMNIC software.

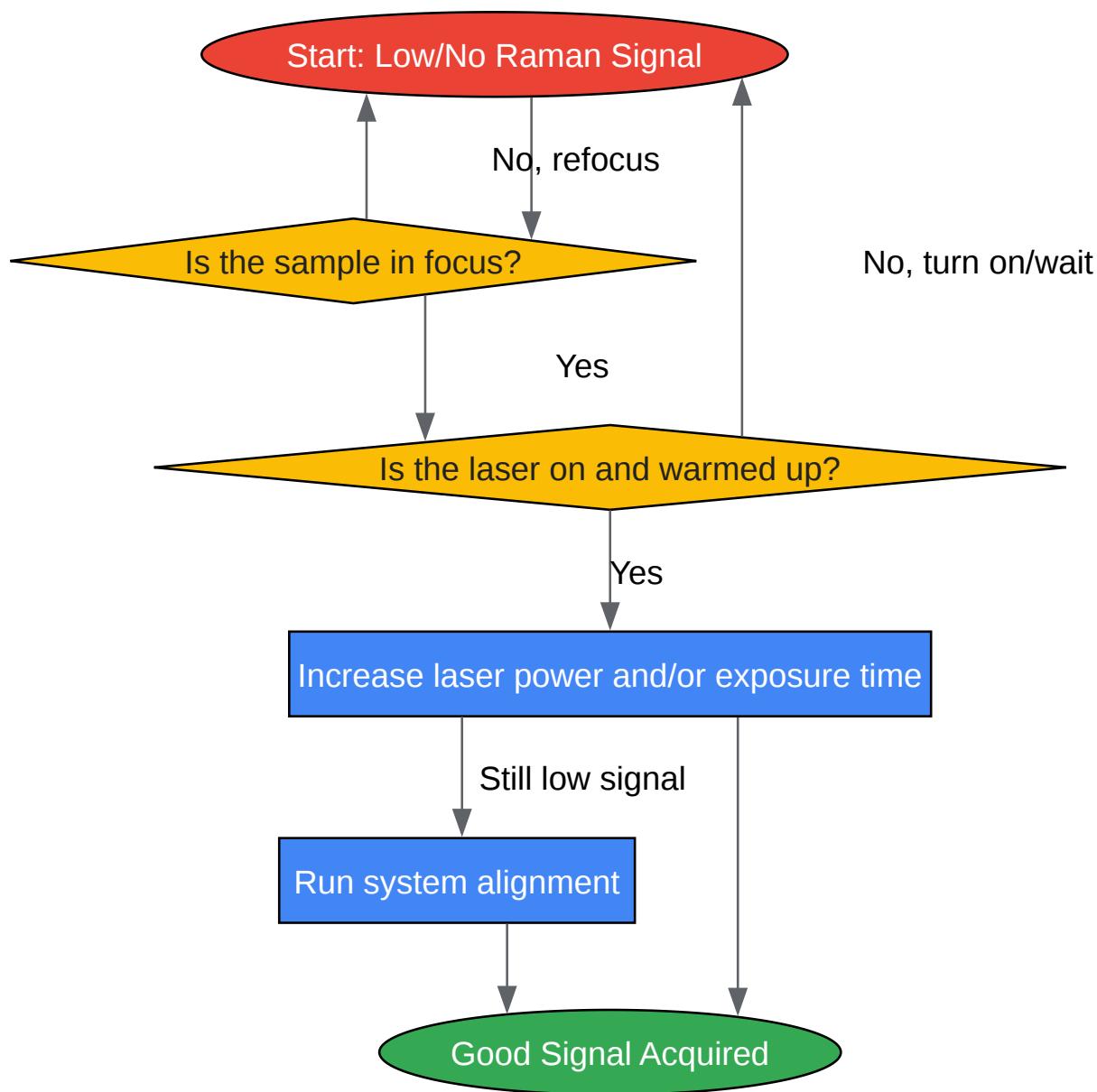
- Perform any necessary data processing, such as baseline correction or spectral subtraction.
- Use the spectral library search function to identify the sample or interpret the spectral features to determine its chemical composition and structure.

## Visual Guides



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Caption: Decision workflow for selecting the appropriate sample holder and objective based on the sample type.

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Caption: A simplified troubleshooting workflow for addressing the common issue of low or no Raman signal.

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- To cite this document: BenchChem. [DXR3 Raman sample holder and objective selection guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580434#dxr3-raman-sample-holder-and-objective-selection-guide]

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